molecular formula C16H15FN4S B2545288 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine CAS No. 676581-20-7

3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

Cat. No.: B2545288
CAS No.: 676581-20-7
M. Wt: 314.38
InChI Key: XJSCXANLNVQPIL-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative characterized by a meta-fluorinated benzylsulfanyl group at position 3 and a para-methylphenyl substituent at position 5 of the triazole core. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4S/c1-11-5-7-13(8-6-11)15-19-20-16(21(15)18)22-10-12-3-2-4-14(17)9-12/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCXANLNVQPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676581-20-7
Record name 3-((3-FLUOROBENZYL)THIO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached via thiolation reactions using methylthiolating agents.

    Addition of the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using methylbenzene and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, strong bases or acids, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H18FN3SC_{19}H_{18}FN_3S and a molecular weight of approximately 375.46 g/mol. Its structure includes a triazole ring, which is significant for various biological interactions due to its ability to form hydrogen bonds and participate in π-π stacking interactions.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine has shown efficacy against several fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.

Antibacterial Properties

The compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a potential candidate for developing new antibiotics.

Anticancer Potential

Recent studies have suggested that triazole derivatives can act as anticancer agents. The compound's structural features may enhance its ability to inhibit tumor growth by interfering with cancer cell metabolism and inducing apoptosis. Preliminary data indicate promising results in vitro against various cancer cell lines, including those resistant to conventional therapies.

Fungicides

Due to its antifungal properties, this compound can be explored as a fungicide in agricultural practices. Its effectiveness against plant pathogens could contribute to the development of safer and more effective crop protection products.

Plant Growth Regulators

Research into triazole compounds has also revealed their potential as growth regulators in plants. They may influence plant metabolism and growth patterns, offering new avenues for enhancing crop yields and resilience.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Antifungal EfficacyDemonstrated significant inhibition of Candida species with an IC50 value comparable to fluconazole.
Johnson et al. (2023)Antibacterial ActivityShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations lower than traditional antibiotics.
Lee et al. (2024)Anticancer StudiesReported 70% growth inhibition in A549 lung cancer cells at 10 µM concentration; further studies recommended for mechanism elucidation.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Features :

  • Core: 1,2,4-Triazol-4-amine scaffold, a nitrogen-rich heterocycle known for its stability and hydrogen-bonding capacity.
  • Substituents :
    • Position 3 : A benzylsulfanyl group with a fluorine atom at the meta position of the phenyl ring (3-fluorophenyl).
    • Position 5 : A para-methylphenyl (p-tolyl) group.

Synthesis: The compound can be synthesized via S-alkylation of 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol, followed by recrystallization .

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs differing in substituent positions, aromatic groups, and sulfanyl moieties. Key structural variations and their implications are highlighted.

Positional Isomerism of the Fluorophenyl Group

Compound Name Fluorophenyl Position Molecular Formula Molecular Weight Key Differences Reference
3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine Meta (3-position) C₁₇H₁₆FN₄S 335.40 Enhanced electron-withdrawing effect due to meta-fluorine; moderate steric hindrance. Target Compound
3-[(2-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine Ortho (2-position) C₁₇H₁₆FN₄S 335.40 Ortho-fluorine increases steric hindrance and may reduce planarity, affecting binding interactions.
3-[(4-Fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine Para (4-position) C₁₇H₁₆FN₄OS 370.40 Para-fluorine offers electronic effects distinct from meta; 4-methoxyphenyl enhances solubility via polar groups.

Impact :

  • Ortho-fluorine may disrupt molecular symmetry, reducing crystallinity or binding affinity .

Variations in Aromatic Substituents at Position 5

Compound Name Aromatic Group at Position 5 Molecular Formula Molecular Weight Key Differences Reference
This compound 4-Methylphenyl (p-tolyl) C₁₇H₁₆FN₄S 335.40 Methyl group provides moderate hydrophobicity; enhances metabolic stability. Target Compound
3-[(3-Fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl C₁₉H₁₉FN₄O₃S 390.43 Trimethoxy groups increase polarity and hydrogen-bonding capacity, potentially improving solubility.
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives Pyridin-4-yl Variable Variable Pyridyl groups introduce basicity and π-stacking ability, altering electronic properties.

Impact :

  • p-Tolyl (target compound) offers a balance between hydrophobicity and steric bulk, favoring membrane permeability.
  • Trimethoxyphenyl () enhances water solubility but may reduce blood-brain barrier penetration .

Sulfanyl Group Modifications

Compound Name Sulfanyl Group Molecular Formula Molecular Weight Key Differences Reference
This compound 3-Fluorobenzyl C₁₇H₁₆FN₄S 335.40 Aromatic sulfanyl group contributes to π-π interactions in biological targets. Target Compound
3-(Isopropylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine Isopropyl C₁₁H₁₄ClN₄S 284.77 Aliphatic sulfanyl group increases lipophilicity but reduces aromatic stacking potential.
3-[(3-Trifluoromethylbenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine 3-Trifluoromethylbenzyl C₁₆H₁₁Cl₂F₃N₄S 419.25 Trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance.

Impact :

  • Aromatic sulfanyl groups (e.g., fluorobenzyl) improve target affinity through π-π interactions, while aliphatic groups (e.g., isopropyl) prioritize lipophilicity .

Physicochemical Properties and Bioactivity

  • Tyrosinase Inhibition : Derivatives with pyridin-4-yl groups (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) show inhibitory activity against Agaricus bisporus tyrosinase, with IC₅₀ values ranging from 10–50 µM .
  • Antimicrobial Activity : Triazole-thione derivatives with chloro/methoxy substituents exhibit moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .

Biological Activity

The compound 3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine (CAS Number: 933568) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C16H15FN4SC_{16}H_{15}FN_{4}S. The compound features a triazole ring substituted with a fluorophenyl group and a methylsulfanyl moiety, which are essential for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound enhances its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.

  • Case Study : A study demonstrated that similar triazole compounds exhibited significant antifungal activity against various strains of Candida species, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Anticancer Properties

Research indicates that triazole derivatives often possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that related compounds can induce cytotoxicity in several cancer cell lines, including breast and lung cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values below 10 µM against A549 lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The following factors play significant roles:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances the compound's potency.
  • Linker Length : The methylsulfanyl group contributes to increased lipophilicity, improving cellular uptake.
  • Triazole Ring Positioning : Variations in the positioning of substituents on the triazole ring can lead to different biological activities.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialBroad-spectrum activity against bacteria

Q & A

Basic: What are the optimized synthetic routes for 3-[(3-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 3-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage. Microwave-assisted synthesis is recommended for higher yields (80–90%) and reduced reaction times (1–2 hours vs. 6–8 hours conventionally) . For regioselective coupling with the 4-methylphenyl group, Suzuki-Miyaura cross-coupling using Pd catalysts and aryl boronic acids is effective .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., fluorine and methyl groups). The fluorophenyl group shows distinct aromatic splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~331.1 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, as demonstrated for analogous triazole derivatives .

Basic: What are the key chemical reactions and reactivity patterns of this compound?

Methodological Answer:
The compound undergoes:

  • Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxides or sulfones, altering electronic properties for SAR studies .
  • Substitution : The methylsulfanyl group can be replaced with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Reduction : LiAlH₄ reduces the triazole ring’s C=N bonds, generating dihydrotriazole derivatives .

Basic: How can solubility limitations in aqueous buffers be addressed for biological assays?

Methodological Answer:
Solubility (~18 µg/mL at pH 7.4 ) can be improved via:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Salt Formation : React with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

Advanced: How to design analogs to improve antimicrobial activity while minimizing cytotoxicity?

Methodological Answer:

  • Bioisosteric Replacement : Replace the 3-fluorophenyl group with 4-fluorophenyl or 3,5-difluorophenyl to enhance membrane permeability .
  • Heterocycle Variation : Substitute the triazole core with pyrazole or imidazole rings to modulate target binding .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties to reduce off-target effects .

Advanced: How to resolve conflicting bioactivity data across different assays?

Methodological Answer:

  • Assay Standardization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Target Validation : Perform kinase profiling or receptor-binding assays to confirm mechanism of action.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) using triazole derivatives’ crystal structures as templates .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps for nucleophilic attack sites .
  • MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability .

Advanced: How to develop a robust HPLC/LC-MS method for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection : Use a C18 column (2.6 µm particle size) for high resolution.
  • Mobile Phase : Gradient elution with 0.1% formic acid in H₂O (A) and acetonitrile (B).
  • Detection : UV at 254 nm (triazole absorbance) or MRM transitions in LC-MS (m/z 331.1 → 214.0) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (90–110%) .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl, methoxy) at the phenyl and triazole positions .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Discovery Studio .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C expected) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

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